In-Depth Technical Guide to 2-Bromopyridine 1-oxide
In-Depth Technical Guide to 2-Bromopyridine 1-oxide
CAS Number: 14305-17-0
This technical guide provides a comprehensive overview of 2-Bromopyridine 1-oxide, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis and reaction protocols, key applications, and spectroscopic data.
Core Properties and Safety Information
2-Bromopyridine 1-oxide is a pale yellow solid that serves as a versatile reagent in a variety of chemical transformations.[1] Its unique electronic properties, stemming from the pyridine N-oxide moiety and the bromine substituent, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties
The key physicochemical properties of 2-Bromopyridine 1-oxide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14305-17-0 | [1][2] |
| Molecular Formula | C₅H₄BrNO | [2] |
| Molecular Weight | 173.997 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 336.2±15.0 °C (Predicted) | [3] |
| Density | 1.66±0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [1] |
Safety and Handling
2-Bromopyridine 1-oxide is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its hazard statements and precautionary measures.
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor) |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-Bromopyridine 1-oxide is through the oxidation of 2-bromopyridine. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of maleic anhydride.
Experimental Protocol: Synthesis of 2-Bromopyridine 1-oxide
This protocol is adapted from a general procedure for the oxidation of halopyridines.[4]
Materials:
-
2-Bromopyridine
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Maleic anhydride (catalyst)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.
-
Add a catalytic amount of maleic anhydride to the solution.
-
Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 7-8 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromopyridine 1-oxide.
Reactivity and Applications in Drug Development
2-Bromopyridine 1-oxide is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 4-positions.
A prominent application of 2-Bromopyridine 1-oxide is in the synthesis of Pyrithione and its zinc salt, Zinc Pyrithione, which is a widely used anti-dandruff and anti-fungal agent.[5][6]
Experimental Protocol: Synthesis of Sodium Pyrithione
This protocol describes the nucleophilic substitution of the bromide in 2-Bromopyridine 1-oxide with a sulfur nucleophile.[7]
Materials:
-
2-Bromopyridine 1-oxide
-
Sodium hydrosulfide (NaSH)
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Water
Procedure:
-
Prepare an aqueous solution of 2-Bromopyridine 1-oxide.
-
At a temperature below 70°C, add sodium hydrosulfide and a base (sodium hydroxide or sodium carbonate) to the solution.
-
Heat the resulting mixture to a temperature between 75°C and 105°C to facilitate the formation of sodium pyrithione.
The subsequent reaction with a zinc salt, such as zinc sulfate, yields Zinc Pyrithione.[6][7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the related 3-bromopyridine N-oxide displays characteristic aromatic proton signals between 7.21 and 8.40 ppm.[2] The proton positioned ortho to the nitrogen (the 2-position) is typically the most downfield signal due to the deshielding effect of the N-oxide group.[2]
The ¹³C NMR spectrum of 3-bromopyridine N-oxide shows signals at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm.[2] The carbon atom bonded to the bromine atom is expected to have a characteristic downfield shift.[2]
| Data Type | Description |
| ¹H NMR | Aromatic protons are expected in the downfield region, with the proton at the 6-position being the most deshielded due to the proximity to the N-oxide and bromine. |
| ¹³C NMR | The carbon attached to bromine (C2) will be significantly downfield. The other aromatic carbons will appear in the typical range for substituted pyridines, influenced by the electronic effects of the bromo and N-oxide groups. |
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectrum of pyridine N-oxides is the N-O stretching vibration, which typically appears in the range of 1200-1280 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2-Bromopyridine 1-oxide is expected to show a molecular ion peak corresponding to its molecular weight (173.997 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
References
- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromopyridine-1-oxide chloride [smolecule.com]
- 3. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) IR Spectrum [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]

